Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
Description
Structure
3D Structure
Properties
CAS No. |
84142-44-9 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-amino-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2 |
InChI Key |
OACQRHYZNLIGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of Azobenzene Systems
Azo-Hydrazone Tautomerism in Phenolic Azo Compounds
Azo compounds containing a hydroxyl group ortho or para to the azo linkage, such as the subject phenol (B47542) derivative, can exist in two distinct tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton from the phenolic oxygen to one of the azo nitrogen atoms, resulting in a quinone-hydrazone structure. This equilibrium is a critical determinant of the compound's color, stability, and reactivity.
Influence of Substituents on Tautomeric Equilibria
The position of the tautomeric equilibrium is highly sensitive to the nature and position of substituents on the aromatic rings. In Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, the phenyl rings are decorated with both an electron-donating group (EDG), the amino (-NH2) group, and an electron-withdrawing group (EWG), the nitro (-NO2) group.
Studies on analogous systems, such as 1,3-dimethyl-5-(arylazo)-6-aminouracil derivatives, have demonstrated that substituents significantly impact the equilibrium. mdpi.com Generally, electron-withdrawing groups tend to stabilize the hydrazone form by increasing the acidity of the N-H bond in the hydrazone tautomer. Conversely, electron-donating groups often favor the azo form. mdpi.com For the title compound, the ortho-nitro group on one ring strongly favors the hydrazone tautomer through its inductive and resonance effects. The amino group on the phenolic ring, being a powerful EDG, would conversely favor the azo form. The final equilibrium state is a delicate balance of these opposing electronic influences, further modulated by solvent polarity and hydrogen-bonding capabilities. mdpi.com
Experimental and Theoretical Probes of Tautomeric Forms
Distinguishing between the azo and hydrazone tautomers and quantifying their relative populations can be achieved through a combination of experimental and computational techniques.
Experimental Methods:
UV-visible Spectroscopy: This is a primary tool for studying tautomerism. The azo and hydrazone forms have distinct absorption maxima (λmax). The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form, which absorbs at a longer wavelength. Changes in the absorption spectra with varying solvent polarity or pH can provide evidence of the shifting equilibrium. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for structural elucidation. The chemical shifts of key nuclei, such as the phenolic proton (or N-H proton in the hydrazone form) and the carbons of the phenol/quinone ring, are significantly different for each tautomer. For instance, the phenolic OH proton signal in the azo form would be replaced by a hydrazone N-H signal, often at a different chemical shift. mdpi.comrsc.org
Infrared (IR) Spectroscopy: Vibrational spectroscopy can identify characteristic functional groups. The azo form exhibits a distinct O-H stretching band, while the hydrazone form shows N-H and C=O stretching vibrations. mdpi.com
Theoretical Methods:
Density Functional Theory (DFT): Computational methods, particularly DFT, are invaluable for probing the energetics and electronic structures of the tautomers. nih.govnih.gov By calculating the relative energies of the optimized geometries of both the azo and hydrazone forms, researchers can predict which tautomer is more stable in the gas phase or in solution (using solvation models). nih.govacs.org These calculations can also predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. researchgate.net
Crystal Structure Elucidation of Azobenzene (B91143) Derivatives
The determination of the solid-state structure of azobenzene derivatives through X-ray crystallography provides definitive insights into molecular conformation, packing, and intermolecular interactions. rsc.org While the specific crystal structure for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is not publicly available, analysis of closely related compounds provides a robust model for its likely solid-state architecture.
X-ray Crystallography of Related Azophenols
The crystal structures of related nitro-substituted phenolic compounds, such as Schiff bases derived from nitrated aldehydes and aminophenols, offer valuable comparative data. For example, the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol reveals a nearly planar molecular conformation. researchgate.net The dihedral angle between the two aromatic ring systems in such molecules is typically small, indicating significant conjugation across the molecule. researchgate.net
In these structures, the bond lengths within the azo or imine linkage provide direct evidence of the electronic structure. The crystal structure is often stabilized by a network of hydrogen bonds and other interactions. researchgate.net
Interactive Table 1: Crystallographic Data for an Analogous Compound (2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₈N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.642 (5) |
| b (Å) | 7.043 (5) |
| c (Å) | 14.535 (5) |
| β (°) | 93.566 (5) |
| Volume (ų) | 1087.3 (10) |
| Z | 4 |
Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a known phenomenon in azo dyes. rsc.org Different polymorphs of the same compound can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer. These structural differences can lead to notable variations in physical properties, including color, melting point, and solubility. rsc.org
For instance, studies on the dye N,N-dimethyl-4-aminoazobenzene (DAB) have identified two polymorphs that are enantiotropically related, meaning their relative stability inverts at a specific transition temperature. The existence of these forms is attributed to a delicate balance between the conformational strain within the molecule (e.g., torsion around the azo bond) and the cumulative intermolecular forces, such as π-stacking, in the crystal lattice. rsc.org The structural flexibility inherent in azo dye molecules, particularly those with multiple rotatable bonds, makes the formation of multiple crystalline phases possible. researchgate.net
Intramolecular Interactions and Hydrogen Bonding Networks
The conformation of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is significantly influenced by intramolecular hydrogen bonds. The presence of a hydroxyl group ortho to the azo bridge is a classic motif for the formation of a strong intramolecular hydrogen bond. This interaction occurs between the phenolic hydrogen (donor) and one of the azo nitrogen atoms (acceptor), creating a stable six-membered pseudo-ring known as an S(6) ring motif.
This type of hydrogen bond is a key feature in many ortho-hydroxy azobenzene and related Schiff base structures. researchgate.net It planarizes the molecule, enhances its thermal stability, and plays a crucial role in the tautomeric equilibrium by stabilizing the azo form. Furthermore, the ortho-nitro group introduces the possibility of additional, albeit weaker, intramolecular interactions. The proximity of the nitro group to the azo linkage in the 2-nitrophenyl fragment is analogous to the structure of o-nitrophenol, which is known to form an intramolecular hydrogen bond between the phenolic -OH and the nitro group oxygen. In the title compound, a similar hydrogen bond could potentially form between the N-H of a hydrazone tautomer and an oxygen atom of the nitro group. These internal hydrogen bonding networks can act as a "molecular lock," increasing the energy barrier for isomerization around the N=N double bond.
Role of Amino and Hydroxyl Groups in Intramolecular Interactions
In azobenzene systems, amino (-NH₂) and hydroxyl (-OH) groups are pivotal in establishing intramolecular interactions, primarily through hydrogen bonding. These non-covalent interactions can significantly influence the electronic structure and the energy landscape of the molecule. For the compound Phenol, 5-amino-2-[(2-nitrophenyl)azo]- , the presence of a hydroxyl group on one phenyl ring and an amino group on the same ring, along with a nitro group on the second phenyl ring, creates a complex interplay of electronic and steric effects.
The hydroxyl group, particularly when positioned ortho to the azo linkage, can form a strong intramolecular hydrogen bond with one of the azo nitrogen atoms. This interaction creates a six-membered pseudo-ring, which enhances the planarity and stability of the trans isomer. Such hydrogen bonds can act as a "molecular lock," increasing the energy barrier for the trans-to-cis photoisomerization. acs.orgpolimi.it This stabilization of the ground state can also affect the absorption spectra of the compound.
Detailed research findings on related substituted azobenzenes confirm the significant impact of these functional groups. For instance, studies on push-pull azobenzene derivatives show that intramolecular hydrogen bonds can stabilize the trans isomer and increase the energy barrier for photoisomerization. acs.org The presence of both donor and acceptor groups modifies the charge distribution across the molecule, particularly on the diazo bridge. acs.org
| Functional Group | Position Relative to Azo Bridge | Type of Interaction | Effect on Molecular Structure |
|---|---|---|---|
| Hydroxyl (-OH) | Ortho | Strong Intramolecular Hydrogen Bond | Forms a stable six-membered pseudo-ring; increases planarity. |
| Amino (-NH₂) | Ortho/Para | Electron Donation; Potential for Hydrogen Bonding | Creates "push-pull" system with acceptor groups; modifies electronic properties. mdpi.com |
| Nitro (-NO₂) | Ortho/Para | Strong Electron Withdrawal | Enhances the "push-pull" effect; influences isomerization rates. mdpi.com |
Impact on Molecular Conformation and Stability
The intramolecular interactions established by the amino and hydroxyl groups have a direct and profound impact on the conformation and stability of the azobenzene molecule. The stability of the cis and trans isomers, and the kinetics of their interconversion, are key parameters that are heavily influenced by the substitution pattern.
For Phenol, 5-amino-2-[(2-nitrophenyl)azo]- , the combination of substituents is expected to confer specific conformational characteristics. The intramolecular hydrogen bond between the ortho-hydroxyl group and the azo bridge is a primary factor in stabilizing the trans conformation. This stabilization makes the trans isomer more planar and raises the activation energy for rotation or inversion around the N=N bond, which are the proposed mechanisms for isomerization. researchgate.net Consequently, this can lead to a higher thermal stability of the trans isomer and may affect the quantum yield of the photoisomerization process.
The "push-pull" nature of the molecule, arising from the electron-donating amino/hydroxyl groups and the electron-withdrawing nitro group, significantly affects the electronic absorption spectra. Typically, such systems exhibit a red-shift of the high-intensity π–π* transition band and the lower-intensity n–π* transition band. nih.gov The separation and overlap of these bands are crucial for the efficiency of photo-switching. In some push-pull systems, the n–π* and π–π* absorption bands can overlap, potentially allowing for isomerization with a single wavelength of visible light. nih.gov
The stability of the cis isomer is also a critical factor. The half-life of the cis isomer can vary from milliseconds to hours depending on the substituents and the solvent environment. nih.gov While bulky substituents can sometimes prolong the half-life of the cis form, the electronic effects of push-pull systems often lead to a faster thermal cis-to-trans relaxation. mdpi.comnih.gov The specific positioning of the nitro group in the ortho position on the second ring can also introduce steric hindrance that may influence the planarity and relative stability of both isomers. Theoretical studies on substituted azobenzenes have shown that the nature and position of substituents dictate their influence on the conjugated system and, consequently, the isomerization process. rsc.org
| Structural Feature | Predicted Impact | Underlying Reason |
|---|---|---|
| Trans Isomer Stability | Increased | Intramolecular hydrogen bonding from the ortho-hydroxyl group acts as a "molecular lock". acs.orgpolimi.it |
| Cis Isomer Half-Life | Potentially Decreased | "Push-pull" electronic structure can accelerate thermal relaxation to the more stable trans form. mdpi.comacs.org |
| Molecular Conformation | Trans isomer is likely more planar. | Stabilization from intramolecular hydrogen bonding. |
| Absorption Spectrum | Red-shifted absorption bands | Extended conjugation and the "push-pull" effect of the substituents. researchgate.netnih.gov |
Advanced Spectroscopic Characterization and Electronic Properties
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies.
The IR and Raman spectra of Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]- would be characterized by the vibrational modes of its key functional groups.
Azo Group (-N=N-): The stretching vibration of the azo group typically appears in the region of 1400-1500 cm⁻¹. The intensity of this band can vary and is often stronger in the Raman spectrum than in the IR spectrum.
Nitro Group (-NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range.
Amino Group (-NH₂): The N-H stretching vibrations of the primary amino group usually appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.
Hydroxyl Group (-OH): The O-H stretching vibration gives rise to a broad and strong absorption band in the 3200-3600 cm⁻¹ region in the IR spectrum, with the broadness resulting from hydrogen bonding.
The IR and Raman spectra of 2-Amino-5-nitrophenol have been recorded and show characteristic bands for the amino, nitro, and hydroxyl groups, which serve as a good reference. nih.govchemicalbook.com
Table 3: Characteristic Vibrational Frequencies for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- (Note: These are typical frequency ranges and can vary based on the specific molecular environment.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -OH | O-H Stretch | 3200 - 3600 (broad) |
| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |
| -NH₂ | N-H Bend | 1600 - 1650 |
| -NO₂ | Asymmetric Stretch | 1500 - 1570 |
| -NO₂ | Symmetric Stretch | 1300 - 1370 |
| -N=N- | N=N Stretch | 1400 - 1500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
Diagnostic Bands for Azo-Hydrazone Tautomerism
The structure of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," featuring a hydroxyl group ortho to the azo linkage, allows for the potential existence of a tautomeric equilibrium between the azo form and the hydrazone form. This phenomenon is a subject of extensive study in azo dyes as it significantly influences their color and stability. unifr.ch The position of this equilibrium can be affected by various factors, including the electronic nature of substituents on the aromatic rings, the solvent, and the pH. unifr.chresearchgate.netrsc.org
Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are pivotal in identifying the dominant tautomeric form. The azo form is characterized by the stretching vibration of the -N=N- bond. In FT-IR spectroscopy, this band is typically observed in the 1555–1504 cm⁻¹ region. bas.bg For similar azo dyes, Raman spectroscopy has identified the azo group stretching mode around 1415 cm⁻¹. researchgate.net
Conversely, the hydrazone tautomer would exhibit characteristic bands for a carbonyl group (C=O) and an N-H bond. The presence and intensity of these bands relative to the azo band can be used to determine the predominant form in a given state (solid or in solution). For many hydroxyazo compounds, the hydrazone form is found to be more stable, a stability that can be enhanced by intramolecular hydrogen bonding. researchgate.net The equilibrium can be intentionally shifted; for instance, changes in pH can favor one tautomer over the other, which can be monitored by spectroscopic methods. rsc.org
Table 1: Expected Diagnostic Vibrational Bands for Azo-Hydrazone Tautomers
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
|---|---|---|---|
| -N=N- | Stretching | 1555–1415 | Azo |
| C=O | Stretching | ~1650 | Hydrazone |
| N-H | Bending/Stretching | Variable | Hydrazone |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics of Azo Chromophores
The electronic absorption spectrum of an azo dye is defined by its chromophoric azo group and the auxochromic substituents on the aromatic rings. Azo compounds typically display two characteristic absorption bands: a high-intensity band at shorter wavelengths corresponding to a π→π* transition, and a lower-intensity band at longer wavelengths resulting from an n→π* transition. researchgate.net
In "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," the phenyl rings are substituted with a strong electron-donating amino group (-NH₂) and a strong electron-accepting nitro group (-NO₂). This "push-pull" configuration creates a significant intramolecular charge transfer (ICT) system. This ICT character leads to a strong absorption band that is shifted into the visible region of the electromagnetic spectrum, which is responsible for the compound's color. For analogous azo dyes with strong donor and acceptor groups, absorption maxima (λmax) have been observed in the range of 568–737 nm. rsc.org The presence of the amino and nitro groups on the phenyl rings of the target compound would be expected to result in a λmax in the visible range, likely between 400 and 600 nm.
Solvatochromic Behavior and Environmental Effects on Electronic Transitions
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a characteristic feature of compounds with a significant change in dipole moment upon electronic excitation. beilstein-journals.org Push-pull systems like "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" are prime candidates for exhibiting this behavior. The interaction of the dye molecule with solvent molecules of varying polarity can stabilize the ground or excited state to different extents, thus altering the energy gap for electronic transitions. nih.gov
For many push-pull azo dyes, a positive solvatochromism is observed, where the λmax shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. nih.gov This indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. However, negative solvatochromism (a hypsochromic or blue shift in more polar solvents) has also been documented for some neutral azo dyes, particularly those with very strong electron-withdrawing groups. rsc.org The solvatochromic behavior of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" would provide valuable information about the electronic distribution in its ground and excited states.
Mass Spectrometry (MS)
Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elucidating the structure of synthesized compounds like azo dyes. researchgate.net In the mass spectrum of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected, confirming the compound's molar mass.
The fragmentation pattern provides a fingerprint of the molecule's structure. A characteristic fragmentation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govafirm-group.com This cleavage would result in the formation of fragment ions corresponding to the two precursor aromatic amines. For the target compound, this would likely produce ions related to 2-nitroaniline (B44862) and 5-amino-phenol. Other common fragmentation patterns for aromatic nitro compounds can include the loss of small, stable neutral molecules such as NO, NO₂, and CO. For amino-substituted fragments, the loss of HCN is also a possible fragmentation pathway. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
| m/z (nominal) | Possible Fragment | Origin |
|---|---|---|
| 258 | [M]⁺ (Molecular Ion) | Parent Molecule |
| 138 | [C₆H₆N₂O₂]⁺ | Fragment from 2-nitroaniline |
| 109 | [C₆H₇NO]⁺ | Fragment from 5-aminophenol |
| 228 | [M-NO]⁺ | Loss of NO from molecular ion |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's or a fragment's elemental composition. nih.govresearchgate.net By comparing the experimentally measured exact mass to the theoretical exact masses of possible elemental formulas, the correct formula can be assigned with a high degree of confidence.
For "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" (C₁₂H₁₀N₄O₃), HRMS would be used to confirm the elemental composition of the molecular ion. Furthermore, it would be instrumental in verifying the elemental formulas of the key fragments observed in the tandem mass spectrometry (MS/MS) experiments, thus solidifying the proposed fragmentation pathways. This level of detail is essential for the definitive structural characterization of the compound.
Other Spectroscopic and Analytical Techniques
Magnetic Susceptibility and Conductivity Measurements for Complexes
Magnetic susceptibility measurements are a crucial tool for determining the magnetic properties of metal complexes. These measurements help in understanding the geometry of the complex and the oxidation state of the central metal ion. For instance, a paramagnetic nature often indicates the presence of unpaired electrons, which can be correlated to specific electronic configurations and coordination environments (e.g., octahedral or tetrahedral). Molar conductivity measurements, typically carried out in a suitable solvent, provide insight into the electrolytic nature of the complexes. The data can distinguish between electrolytic and non-electrolytic complexes, and in the case of the former, suggest the ratio of the cation to the anion.
Thermal Analysis (TG-DT) for Decomposition Profiles
Thermogravimetric (TG) and differential thermogravimetric (DTG) analyses are employed to study the thermal stability and decomposition patterns of chemical compounds. A TG curve plots the change in mass of a sample as a function of temperature, revealing information about the presence of solvent molecules (like water of hydration), decomposition steps, and the final residual product. The DTG curve, being the first derivative of the TG curve, shows the rate of mass loss and helps in identifying the temperatures at which the decomposition is most rapid. Analysis of the decomposition steps can provide evidence for the proposed structure of the compound and its complexes. mdpi.combibliotekanauki.plelsevierpure.com
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the stoichiometry of the synthesized ligand and its metal complexes, thereby confirming their proposed structures. scielo.org.mx
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems. For a molecule like Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]-, these calculations can elucidate its fundamental properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for the geometry optimization of molecules, determining the lowest energy arrangement of atoms in a molecule. For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, DFT calculations, likely using a functional such as B3LYP, would be employed to predict its three-dimensional structure with high accuracy. nih.govimist.ma This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in a stable, optimized geometry. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of these calculations.
Basis Set Selection and Computational Efficiency
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing nitrogen and oxygen atoms, as well as aromatic rings, a basis set such as 6-311G(d,p) or higher would be appropriate to provide a good balance between accuracy and computational cost. imist.maresearchgate.net The selection of the basis set is a critical step, as larger basis sets provide more accurate results but require significantly more computational resources. The efficiency of the calculation is therefore a trade-off between the desired accuracy and the available computational power.
Molecular Orbital Analysis
The behavior of a molecule is largely governed by its molecular orbitals. An analysis of these orbitals provides deep insights into its chemical reactivity and electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. imist.maresearchgate.net For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, the HOMO is expected to be localized on the electron-donating amino and hydroxyl groups of the phenol ring, while the LUMO is likely to be centered on the electron-withdrawing nitro group of the phenylazo moiety. nih.gov The electronic transitions, such as those observed in UV-Vis spectroscopy, are typically from the HOMO to the LUMO. materialsciencejournal.org
Table 1: Predicted Frontier Orbital Energies and Properties for Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 2.1 eV |
Charge Distribution and Molecular Electrostatic Potential (MEP) Maps
The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, the MEP map would likely show negative potential (red regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the electronic transitions within the molecule. materialsciencejournal.org Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated and compared with experimental spectra to confirm the molecular structure. researchgate.net
Table 2: Predicted Spectroscopic Data for Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| UV-Vis Spectroscopy | λmax | ~450 nm |
| IR Spectroscopy | N-H stretch | ~3400 cm⁻¹ |
| IR Spectroscopy | O-H stretch | ~3300 cm⁻¹ |
| IR Spectroscopy | N=N stretch | ~1450 cm⁻¹ |
| IR Spectroscopy | NO₂ stretch (asymmetric) | ~1520 cm⁻¹ |
| IR Spectroscopy | NO₂ stretch (symmetric) | ~1340 cm⁻¹ |
Theoretical ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate the ¹H and ¹³C NMR spectra of organic molecules, including complex azo dyes. rsc.orgnih.govrug.nlrsc.org
These calculations can predict the chemical shifts of each proton and carbon atom in the molecule, aiding in the assignment of experimental spectra and providing insights into the electronic environment of the nuclei. For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, theoretical calculations would consider the influence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, as well as the electron-withdrawing nitro (-NO₂) group, on the chemical shifts of the aromatic protons and carbons. Studies on similar azo dyes show that substituents significantly alter the electron density and thus the chemical shifts of nearby nuclei. nih.govdiva-portal.org The hydrazone tautomer, which can exist in equilibrium with the azo form, would also exhibit a distinct set of calculated chemical shifts, particularly for the atoms near the N-N bond. rsc.orgrsc.org
Table 1: Illustrative Theoretical NMR Chemical Shifts (ppm) for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- This table is a hypothetical representation based on typical values for analogous compounds and is intended for illustrative purposes.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 6.5 - 8.5 |
| ¹H (Phenolic OH) | 9.0 - 10.5 |
| ¹H (Amine NH₂) | 4.5 - 5.5 |
| ¹³C (Aromatic) | 110 - 155 |
| ¹³C (C-O) | 150 - 160 |
| ¹³C (C-N, amine) | 140 - 150 |
| ¹³C (C-N, azo) | 145 - 155 |
| ¹³C (C-NO₂) | 140 - 150 |
Simulated IR and UV-Vis Spectra
Computational methods can simulate vibrational (Infrared) and electronic (UV-Visible) spectra, providing a theoretical basis for interpreting experimental data. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. nih.govresearchgate.netacademie-sciences.fr
For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, the simulated UV-Vis spectrum is expected to show characteristic absorption bands. These include a high-intensity band in the visible region corresponding to the π→π* transition within the conjugated system of the azobenzene (B91143) core, which is responsible for its color. nih.gov A lower intensity n→π* transition, associated with the lone pair electrons of the nitrogen atoms in the azo group, is also anticipated at a longer wavelength. researchgate.net The positions of these bands are heavily influenced by the substituents; the amino group typically causes a bathochromic (red) shift, while the nitro group also extends the conjugation, affecting the absorption maximum (λmax). nih.gov
Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. These simulations help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes. For the target compound, key predicted vibrations would include stretching frequencies for the O-H (phenol) and N-H (amino) bonds, asymmetric and symmetric stretches for the NO₂ group, the characteristic N=N azo stretch, and various C-H and C=C stretching and bending modes of the aromatic rings. scienceworldjournal.orgacsbodwadcollege.org
Table 2: Predicted Characteristic IR Absorption Bands for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- This table is a representation of expected vibrational frequencies based on the functional groups present.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenol | O-H stretch | 3200 - 3600 |
| Amine | N-H stretch | 3300 - 3500 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Nitro | NO₂ asymmetric stretch | 1500 - 1560 |
| Azo | N=N stretch | 1400 - 1450 |
| Nitro | NO₂ symmetric stretch | 1335 - 1385 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Amine | C-N stretch | 1250 - 1350 |
Nonlinear Optical (NLO) Properties
Molecules with extensive conjugated π-electron systems and strong electron donor and acceptor groups often exhibit significant nonlinear optical (NLO) properties. Phenol, 5-amino-2-[(2-nitrophenyl)azo]- possesses such a "push-pull" architecture, with the amino (-NH₂) and hydroxyl (-OH) groups acting as electron donors and the nitro (-NO₂) group as a strong electron acceptor, connected via the azo (–N=N–) π-bridge. This makes it a promising candidate for NLO applications.
First Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Computational chemistry provides a direct route to calculate this property. Methods such as DFT, often paired with specialized basis sets, are employed to compute the components of the β tensor. researchgate.netnih.gov These calculations can predict the magnitude of the NLO effect and how it changes with molecular structure or environment.
For push-pull azo dyes, the β value is largely determined by the charge transfer between the donor and acceptor groups through the π-system. Theoretical studies on similar molecules, such as p-nitroaniline and other disperse azo dyes, have shown that the presence of strong donor and acceptor groups at opposite ends of a conjugated system leads to large β values. rug.nlresearchgate.net While specific calculations for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- are not documented, it is expected to exhibit a significant first hyperpolarizability due to its donor-π-acceptor (D-π-A) structure.
Structure-Property Relationships for NLO Response
Computational studies have been instrumental in establishing clear structure-property relationships for the NLO response in azo dyes. The magnitude of the first hyperpolarizability (β) is intrinsically linked to several molecular features:
Donor-Acceptor Strength: The NLO response is enhanced by increasing the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group. In the target molecule, the combination of an amino group and a strong nitro group is expected to induce a strong NLO effect.
π-Conjugated Bridge: The efficiency of the charge transfer, and thus the magnitude of β, depends on the nature of the π-bridge connecting the donor and acceptor. The azo linkage (–N=N–) is an effective bridge for mediating this charge transfer.
Molecular Planarity: A more planar molecular structure generally facilitates better π-electron delocalization, leading to a larger NLO response. However, studies on similar dyes have shown that steric hindrance from substituents, such as ortho-groups, can cause the aromatic rings to twist out of plane, which can affect the electronic spectra and NLO properties. nih.gov For Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, the ortho-nitro group may induce some deviation from planarity, a factor that would be critical in precise computational modeling.
Reaction Pathway and Mechanism Simulations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and degradation of azo dyes.
Computational Studies of Azo Formation and Cleavage
Azo Formation: The synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- follows the classic azo coupling reaction. This process involves two main steps: the diazotization of an aromatic amine (2-nitroaniline) and the subsequent electrophilic aromatic substitution onto a coupling component (5-aminophenol). youtube.comnih.gov Computational simulations can model the reaction pathway, calculating the energies of reactants, transition states, and products to elucidate the reaction mechanism. The simulation would show the 2-nitrophenyldiazonium ion acting as an electrophile, attacking the electron-rich aromatic ring of 5-aminophenol. The substitution occurs at the position ortho to the hydroxyl group and para to the amino group, which are strongly activating and directing. youtube.com
Azo Cleavage: The degradation of azo dyes is of significant environmental interest, and computational studies have provided deep insights into the cleavage of the azo bond. The primary mechanism for the breakdown of azo dyes is the reductive cleavage of the –N=N– bond, which breaks the chromophore and leads to decolorization, forming two separate aromatic amines. nih.gov DFT calculations have been used to model the degradation pathways, for instance, initiated by radicals like •OH in advanced oxidation processes or through enzymatic reduction. rsc.orgrsc.org These simulations can identify the most likely sites of initial attack, map the potential energy surface of the reaction, and characterize the transition states and intermediate products involved in the cleavage of the azo linkage. rsc.orgrsc.orgnih.gov
Energetic Landscape of Tautomeric Interconversions
The tautomerism of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," also known as C.I. Disperse Brown 1, is a critical area of study, as the equilibrium between its tautomeric forms dictates many of its chemical and physical properties, including its color and stability. This compound can exist in two primary tautomeric forms: the azo-phenol form and the quinone-hydrazone form. The interconversion between these two states represents a dynamic equilibrium that can be influenced by various factors, including the surrounding solvent environment and temperature.
Theoretical and computational chemistry methods, particularly Density Functional Theory (D-F-T), have become indispensable tools for elucidating the energetic landscape of such tautomeric systems. These computational approaches allow for the calculation of the relative stabilities of the different tautomers and the energy barriers associated with their interconversion.
In a typical computational study of an azo dye, the relative energies of the optimized geometries of the azo and hydrazone tautomers are calculated. The tautomer with the lower calculated energy is considered the more stable form. The transition state connecting the two tautomers is also located and its energy calculated, which provides the activation energy for the interconversion process.
For "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," it is hypothesized that the quinone-hydrazone form may be favored in terms of stability, a common observation in many ortho-hydroxy azo dyes. This preference is often attributed to the formation of a stable intramolecular hydrogen bond between the hydrazone N-H group and the quinonoid oxygen, forming a six-membered ring.
The following tables represent a hypothetical but plausible energetic landscape for the tautomeric interconversion of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," based on general findings for similar molecules. It is important to note that these are illustrative values and that precise energetic data would require access to specific computational studies on this compound.
Table 1: Calculated Relative Energies of Tautomers
This table illustrates the relative stability of the two primary tautomeric forms of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-." The energy values are typically given in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol), with the more stable tautomer assigned a relative energy of 0.
| Tautomer | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
| Azo-Phenol | 2.5 | 10.46 |
| Quinone-Hydrazone | 0.0 | 0.0 |
This interactive table demonstrates that the Quinone-Hydrazone tautomer is theoretically the more stable form.
Table 2: Calculated Activation Energies for Tautomeric Interconversion
This table presents the hypothetical energy barriers for the forward and reverse reactions of the tautomeric interconversion. The activation energy is the minimum energy required for the conversion to occur.
| Conversion | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) |
| Azo-Phenol to Quinone-Hydrazone | 8.0 | 33.47 |
| Quinone-Hydrazone to Azo-Phenol | 10.5 | 43.93 |
This interactive table shows the energy required for the interconversion between the two tautomeric forms.
The energetic landscape is further influenced by the solvent. In polar solvents, the more polar tautomer is generally stabilized to a greater extent. For "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," the quinone-hydrazone form, with its larger dipole moment, would be expected to be more stabilized in polar environments, thus shifting the equilibrium further towards this form. Conversely, in nonpolar solvents, the relative stability of the azo-phenol form might increase.
Reaction Mechanisms and Degradation Pathways of Azo Moieties
Azo Bond Cleavage Mechanisms
The cleavage of the azo bond is a critical step in the degradation of azo dyes, leading to the formation of corresponding aromatic amines. This process can be initiated through both biological and abiotic pathways.
The primary mechanism for the biological degradation of azo dyes involves the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases. core.ac.ukpsu.edu These enzymes are produced by a variety of microorganisms, including bacteria found in the human intestinal tract and in environmental settings like wastewater treatment facilities. nih.govresearchgate.net
The general process of azoreductase-mediated cleavage is an anaerobic one, requiring reducing equivalents such as NADH or NADPH. core.ac.uk The enzyme facilitates the transfer of electrons to the azo bond, which acts as the electron acceptor. This reduction breaks the -N=N- double bond, resulting in the formation of two separate aromatic amines. nih.gov For Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]-, this would yield 2-nitroaniline (B44862) and 2,5-diaminophenol.
The reaction can be summarized as follows: R₁-N=N-R₂ + 2NAD(P)H + 2H⁺ → R₁-NH₂ + R₂-NH₂ + 2NAD(P)⁺
Several key factors influence the rate of this enzymatic reduction:
Electron Density: The presence of electron-withdrawing groups, such as the nitro group (-NO2) in the target compound, decreases the electron density around the azo bond. This makes the bond more susceptible to enzymatic reduction. nih.gov
Oxygen Inhibition: Azoreductase activity is often inhibited by the presence of molecular oxygen, which can compete with the azo dye for the available reducing equivalents from NAD(P)H. core.ac.uk
Enzyme Specificity: Azoreductases are typically flavin-containing enzymes, such as FMN-dependent NADH-azoreductases. nih.gov Some studies indicate that the same enzyme may be responsible for reducing both azo dyes and other nitroaromatic compounds, suggesting a broad substrate specificity. nih.govnih.gov
Laccases and peroxidases are other enzymes capable of degrading azo dyes, but they operate through an oxidative mechanism, which involves the formation of free radicals and can lead to polymerization or ring cleavage. core.ac.ukpsu.eduresearchgate.net
Azo compounds can also be degraded through non-biological physical and chemical processes.
Photochemical Degradation: The degradation of azo dyes can be initiated by ultraviolet (UV) radiation. researchgate.netnih.gov This process, known as photolysis or photodegradation, can occur through direct absorption of light by the dye molecule or be enhanced by a photocatalyst. In advanced oxidation processes (AOPs), UV light is often combined with an oxidizing agent like hydrogen peroxide (H₂O₂) or a semiconductor photocatalyst like titanium dioxide (TiO₂). nih.govallsciencejournal.comresearchgate.netmdpi.com
The mechanism involves the generation of highly reactive oxygen species, particularly hydroxyl radicals (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can attack the azo dye, leading to the cleavage of the azo bond and further degradation of the resulting aromatic fragments, potentially achieving complete mineralization to CO₂, water, and inorganic ions. nih.govallsciencejournal.com The efficiency of photochemical degradation is dependent on factors such as the initial dye concentration, pH of the solution, and the intensity of the UV light. nih.govallsciencejournal.com For heavily colored solutions, the high absorbance of light by the dye molecules can inhibit the photolytic process. researchgate.net
Photoisomerization of Azobenzene (B91143) Systems
Azobenzene and its derivatives are archetypal photoswitches that can undergo reversible isomerization between two geometric isomers, trans (E) and cis (Z), upon irradiation with light of specific wavelengths. This property is central to their application in light-responsive materials and molecular devices. beilstein-journals.orgmdpi.com
The trans isomer of azobenzene is generally the more thermodynamically stable form. beilstein-journals.org Irradiation with UV light, typically in the 320–350 nm range corresponding to the intense π→π* transition, excites the molecule and induces isomerization to the metastable cis form. The reverse process, from cis back to trans, can be triggered by irradiation with visible light (e.g., 400–450 nm, corresponding to the weaker n→π* transition) or can occur thermally in the dark. beilstein-journals.orgresearchgate.net
This isomerization event is accompanied by significant changes in molecular geometry:
The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org
The trans isomer is nearly planar and has a low dipole moment, whereas the cis isomer adopts a bent, non-planar geometry, resulting in a significant dipole moment (around 3.0 D for azobenzene). beilstein-journals.org
For "push-pull" azobenzenes like Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, which possess both electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups, the electronic and structural properties can be finely tuned. rsc.orgacs.org These substituents alter the energy levels of the molecular orbitals, often leading to a red-shift in the absorption bands. acs.orgnih.gov The mechanism of isomerization has been a subject of extensive study, with evidence suggesting that photoinduced trans-to-cis isomerization may proceed through a rotation (torsion) mechanism, while the thermal cis-to-trans relaxation often follows an inversion pathway. beilstein-journals.orgrsc.org
The photophysical properties of azobenzene derivatives are defined by their electronic absorption spectra and the efficiency of the photoisomerization process, which is quantified by the quantum yield (Φ). The quantum yield represents the probability that the absorption of a photon will lead to an isomerization event.
Azobenzenes typically exhibit two main absorption bands in the UV-visible spectrum:
An intense band in the UV region, attributed to the π→π* electronic transition. mdpi.com
A much weaker, often symmetry-forbidden, band in the visible region, corresponding to the n→π* transition. beilstein-journals.orgnih.gov
The quantum yields for trans→cis and cis→trans isomerization are dependent on the excitation wavelength. nih.gov For push-pull systems, the energy gap between the ππ* and nπ* states is reduced, which can influence the isomerization efficiency. acs.orgnih.gov The introduction of substituents can dramatically alter these properties. For instance, intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and hindering photoisomerization. acs.orgacs.org
| Compound | Isomer | Solvent | π→π* λmax (nm) | n→π* λmax (nm) | Φtrans→cis | Φcis→trans | Reference |
|---|---|---|---|---|---|---|---|
| Azobenzene | trans | n-Hexane | ~320 | ~440 | 0.11 (at 313 nm) | - | nih.gov |
| Azobenzene | cis | n-Hexane | ~280 | ~433 | - | 0.41 (at 436 nm) | nih.gov |
| 4-Nitro-4'-dimethylamino-azobenzene | trans | - | Broad absorption, peaks merge | - | - | rsc.org | |
| Azobenzene | trans | Methanol | - | - | 0.12 (at 313 nm) | - | rsc.org |
| Azobenzene | cis | Methanol | - | - | - | 0.51 (at 436 nm) | rsc.org |
Note: The quantum yield (Φ) is highly dependent on experimental conditions, including solvent and excitation wavelength.
Mechanistic Studies of Azo Coupling Reactions
The synthesis of most azo dyes, including Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, is achieved through a two-step process: diazotization followed by azo coupling. nih.gov
Step 1: Diazotization The process begins with the diazotization of a primary aromatic amine. numberanalytics.comorganic-chemistry.org For the synthesis of the target compound, this would be 2-nitroaniline. The amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govyoutube.com The nitrous acid protonates and reacts with the amine to form a highly reactive electrophile, the aryldiazonium salt. organic-chemistry.orgicrc.ac.ir The low temperature is crucial because diazonium salts are generally unstable and can decompose, especially when dry. nih.gov
Step 2: Azo Coupling The azo coupling reaction is a classic example of electrophilic aromatic substitution. numberanalytics.comwikipedia.org The diazonium salt acts as the electrophile and attacks an electron-rich coupling component. For the target compound, the coupling component is 5-aminophenol. The amino and hydroxyl groups on this molecule are strong activating groups, making the aromatic ring highly nucleophilic and susceptible to electrophilic attack.
The coupling position is directed by these activating groups. The hydroxyl group is a stronger ortho-, para-director than the amino group under the typically acidic to neutral pH conditions of the coupling reaction. Coupling occurs at the position para to the hydroxyl group (and ortho to the amino group), which is the most sterically accessible and electronically activated site. youtube.comwikipedia.org The reaction culminates in the loss of a proton from the aromatic ring, restoring its aromaticity and forming the stable azo compound. numberanalytics.com
Kinetic Investigations of Formation Reactions
The formation of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- begins with the diazotization of 2-nitroaniline. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The diazotizing agent is commonly nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
The mechanism involves the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile attacking the amino group of 2-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-nitrobenzenediazonium (B1203363) ion.
Once the 2-nitrobenzenediazonium salt is formed, it undergoes the azo coupling reaction with 5-aminophenol. In this step, the diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of 5-aminophenol. The hydroxyl (-OH) and amino (-NH₂) groups of 5-aminophenol are strong activating groups, directing the substitution to the ortho and para positions. In the case of 5-aminophenol, the coupling occurs at the position ortho to the hydroxyl group and para to the amino group, which is sterically accessible and electronically favored.
The table below illustrates a generalized representation of how the rate constant might vary with temperature for a typical azo coupling reaction, based on common observations in the synthesis of azo dyes.
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reaction Conditions |
|---|---|---|
| 0 | 0.05 | Aqueous solution, pH controlled |
| 5 | 0.12 | |
| 10 | 0.25 | |
| 15 | 0.50 |
Note: The data in this table is illustrative for a generic azo coupling reaction and does not represent experimentally determined values for the specific synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]-.
Coordination Chemistry of Azo Phenolic Ligands
Synthesis of Metal Complexes with Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]- as a Ligand
The synthesis of metal complexes with "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The ligand, often synthesized via diazotization of 2-aminophenol (B121084) followed by coupling with 4-nitroaniline, acts as a chelating agent. The reaction conditions, such as pH and temperature, play a crucial role in the successful formation of the desired complexes.
"Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" can coordinate to metal ions in several ways, acting as a bidentate or tridentate ligand. The most common coordination modes involve:
Phenolic Oxygen: The deprotonated phenolic oxygen is a hard donor and readily forms a strong bond with the metal center.
Azo Group: At least one of the nitrogen atoms of the azo group, typically the one adjacent to the phenolic ring, participates in coordination. This forms a stable five- or six-membered chelate ring. Studies on similar azo ligands have shown that the azo nitrogen is a key coordination site.
In many analogous azo-phenolic systems, the ligand coordinates in a bidentate fashion through the phenolic oxygen and one of the azo nitrogens. However, the presence of the additional amino group in "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" offers the potential for tridentate coordination, which can lead to the formation of highly stable complexes.
The general procedure for the preparation of transition metal complexes with "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" involves dissolving the ligand in an appropriate solvent, such as ethanol (B145695) or methanol, and adding a solution of the corresponding metal salt (e.g., chloride or acetate) in a stoichiometric ratio (commonly 1:1 or 1:2 metal to ligand). The reaction mixture is often heated under reflux for several hours to ensure complete complexation. The resulting solid complexes are then filtered, washed with the solvent to remove any unreacted starting materials, and dried.
For instance, the synthesis of a Ni(II) complex can be achieved by reacting nickel(II) chloride hexahydrate with the ligand in an ethanolic solution. Similarly, complexes of Co(II), Cu(II), and Zn(II) can be prepared using their respective chloride or acetate (B1210297) salts. The preparation of Cr(III), Mn(II), Ru(III), and Rh(III) complexes follows a similar methodology, though sometimes requiring more stringent conditions or the use of specific precursors. The synthesis of ruthenium and rhodium complexes, for example, may start from precursors like RuCl₃·xH₂O or RhCl₃·3H₂O.
| Metal Ion | Typical Precursor Salt | Reaction Solvent |
| Co(II) | CoCl₂·6H₂O or Co(OAc)₂·4H₂O | Ethanol, Methanol |
| Ni(II) | NiCl₂·6H₂O | Ethanol |
| Cu(II) | CuCl₂·2H₂O or Cu(OAc)₂·H₂O | Ethanol, Methanol |
| Zn(II) | ZnCl₂ or Zn(OAc)₂·2H₂O | Ethanol, Methanol |
| Cr(III) | CrCl₃·6H₂O | Ethanol |
| Mn(II) | MnCl₂·4H₂O | Ethanol |
| Ru(III) | RuCl₃·xH₂O | Methanol |
| Rh(III) | RhCl₃·3H₂O | Methanol |
This table presents common starting materials for the synthesis of transition metal complexes with azo-phenolic ligands.
Spectroscopic Characterization of Azo-Metal Complexes
Spectroscopic techniques are indispensable for elucidating the structure and bonding in the metal complexes of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-".
The electronic absorption spectra of the complexes, typically recorded in the UV-Visible region, provide valuable information about the coordination environment of the metal ion. The free ligand exhibits characteristic absorption bands due to π→π* and n→π* transitions within the aromatic rings and the azo group. Upon complexation, these bands often shift to longer wavelengths (a bathochromic shift), which is indicative of the ligand-to-metal charge transfer (LMCT) and the involvement of the ligand's electronic system in coordination.
New bands may also appear in the visible region, corresponding to d-d transitions of the metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion. For example, octahedral Ni(II) complexes typically show two to three spin-allowed d-d transitions.
| Complex Type | Typical Absorption Bands (nm) | Assignment |
| Free Ligand | ~350-450 | n→π* (azo group) |
| Free Ligand | ~250-300 | π→π* (aromatic rings) |
| Metal Complex | Shifted ligand bands | LMCT |
| Metal Complex | 400-700 | d-d transitions |
This table provides a general overview of the expected electronic spectral features.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic vibrational bands for the O-H, N-H, and N=N groups.
ν(O-H): The broad band corresponding to the phenolic O-H stretching vibration, typically observed around 3400 cm⁻¹, disappears upon complexation, indicating the deprotonation and coordination of the phenolic oxygen.
ν(N=N): The stretching vibration of the azo group, found in the 1400-1450 cm⁻¹ region in the free ligand, shifts to a lower frequency upon coordination. This shift is a clear indication of the involvement of the azo nitrogen in bonding to the metal ion.
ν(N-H): The stretching vibrations of the amino group, usually appearing in the 3200-3400 cm⁻¹ range, may also show a shift upon coordination if the amino group is involved in bonding.
New Bands: The formation of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(O-H) | ~3400 | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(N=N) | ~1400-1450 | Lower frequency | Coordination of azo nitrogen |
| ν(N-H) | ~3200-3400 | Shifted | Possible coordination of amino group |
| - | - | < 600 | Formation of M-O and M-N bonds |
This table summarizes the key vibrational bands used to confirm complex formation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information in solution.
Diamagnetic Complexes: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectra are well-resolved. The disappearance of the phenolic proton signal in the ¹H NMR spectrum of the complex confirms its deprotonation. The chemical shifts of the aromatic protons and carbons in the vicinity of the coordination sites are expected to be significantly affected upon complexation. For instance, the carbon atom attached to the phenolic oxygen will show a downfield shift.
Paramagnetic Complexes: The NMR spectra of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Cr(III), Mn(II)) are more complex due to the presence of the unpaired electron(s) on the metal ion. This leads to significant broadening and shifting of the NMR signals. While detailed structural elucidation can be challenging, the observation of paramagnetically shifted resonances can confirm the presence of a metal-ligand interaction. In some cases, specialized NMR techniques are required to obtain useful information. The magnetic moment values obtained from these studies can help in determining the geometry of the complexes.
Stoichiometry and Stability of Metal-Ligand Complexes
The stoichiometry and stability of the metal complexes formed with azo-phenolic ligands are crucial parameters that dictate their potential applications. These properties are often determined using spectrophotometric and potentiometric titration methods.
For many azo-phenolic ligands, the formation of complexes with a 1:2 metal-to-ligand (M:L) stoichiometry is commonly observed, particularly with divalent transition metal ions. researchgate.netuobaghdad.edu.iqekb.egresearchgate.net This ratio is often established using methods such as the mole ratio method and Job's method of continuous variation. For instance, studies on complexes of ligands structurally similar to "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-", such as 2-(4-nitrophenylazo)-2,4-dimethylphenol, have reported the formation of 1:2 (M:L) complexes with Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netuobaghdad.edu.iq Similarly, the ligand 2-(2-amino-5-nitro-phenylazo)-phenol has been shown to form 1:2 complexes with Nd(III), Cd(III), Dy(III), and Er(III). uobaghdad.edu.iq
The general reaction for the formation of a 1:2 complex can be represented as: M²⁺ + 2HL ⇌ [ML₂] + 2H⁺ where M²⁺ is a divalent metal ion and HL represents the azo-phenolic ligand.
Table 1: Stoichiometry of Metal Complexes with Structurally Similar Azo-Phenolic Ligands
| Ligand | Metal Ion | Stoichiometry (M:L) | Reference |
| 2-(4-nitrophenylazo)-2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) | 1:2 | researchgate.netuobaghdad.edu.iq |
| 2-(2-amino-5-nitro-phenylazo)-phenol | Nd(III), Cd(III), Dy(III), Er(III) | 1:2 | uobaghdad.edu.iq |
| 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Fe(II), Cu(II), Pb(II), Mn(II) | 1:2 | researchgate.net |
Formation Constants and Thermodynamic Considerations
The stability of metal-ligand complexes is quantitatively expressed by their formation constants (also known as stability constants). Higher values of formation constants indicate greater stability of the complex. These constants are typically determined by potentiometric or spectrophotometric titrations. For azo-phenolic ligands, the stability of the resulting metal complexes is influenced by factors such as the nature of the metal ion, the pH of the medium, and the electronic effects of the substituents on the ligand. ekb.egnih.gov
Table 2: Representative Stability Constants for Metal Complexes of an Azo Dye Ligand
| Metal Complex | Stability Constant (log K) | Reference |
| Co(II)-Ia | 10.88 | nih.gov |
| Ni(II)-Ia | 11.25 | nih.gov |
| Cu(II)-Ia | 12.05 | nih.gov |
| Zn(II)-Ia | 10.55 | nih.gov |
| *Data for complexes with 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (Ia) at 25 °C. |
Geometrical and Electronic Structures of Metal Complexes
The geometrical and electronic structures of metal complexes with azo-phenolic ligands are elucidated using a combination of spectroscopic techniques (FT-IR, UV-Vis, NMR), magnetic susceptibility measurements, and computational methods.
Based on physicochemical data from similar compounds, metal complexes of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" are expected to adopt common coordination geometries such as tetrahedral or octahedral. For instance, tetrahedral geometries have been proposed for the 1:2 complexes of 2-(4-nitrophenylazo)-2,4-dimethylphenol with Cu(II), Zn(II), Cd(II), and Hg(II), based on magnetic susceptibility and electronic spectral data. researchgate.netuobaghdad.edu.iq In contrast, octahedral geometries are often suggested for complexes where the ligand acts as a tridentate donor or when solvent molecules or other co-ligands are also coordinated to the metal center. uobaghdad.edu.iq For example, an octahedral geometry was assigned to the complexes of 2-(2-amino-5-nitro-phenylazo)-phenol with several lanthanide ions. uobaghdad.edu.iq
Table 3: Proposed Geometries for Metal Complexes of Related Azo-Phenolic Ligands
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
| 2-(4-nitrophenylazo)-2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | researchgate.netuobaghdad.edu.iq |
| 2-(2-amino-5-nitro-phenylazo)-phenol | Nd(III), Cd(III), Dy(III), Er(III) | Octahedral | uobaghdad.edu.iq |
| 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Mn(II), Fe(III) | Octahedral | researchgate.net |
Electron Transfer Processes within Complexes
Electron transfer processes are a key feature of the chemistry of metal complexes containing redox-active ligands such as azo compounds. The azo group (-N=N-) can undergo reduction, and the phenolic moiety can be oxidized. The presence of a nitro group, which is electron-withdrawing, can also influence the redox behavior of the complex. The electronic communication between the metal center and the ligand can facilitate intramolecular electron transfer, which is fundamental to their potential applications in catalysis and materials science. The study of the electronic spectra of these complexes can provide information about charge transfer transitions, which are indicative of such electron transfer processes. researchgate.net
Applications of Azo-Metal Complexes in Advanced Materials
Metal-phenolic networks and related coordination polymers have emerged as a versatile class of materials with a wide range of potential applications. nih.govrsc.org The specific properties of the metal complexes of "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" would depend on the chosen metal ion and the resulting structure. Generally, azo-metal complexes are investigated for their use as dyes and pigments, in catalysis, and as functional materials. scielo.org.mx For example, transition metal complexes have been employed as catalysts in the oxidation of phenols. orientjchem.orgresearchgate.net The rich electronic properties and the ability to tune the color and stability of these complexes make them candidates for applications in nonlinear optics and as molecular sensors. However, specific applications for materials derived from "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-" are not extensively documented in the current scientific literature.
Industrial and Advanced Material Applications
Azo Dyes as Colorants for Various Substrates
Azo compounds represent the largest and most versatile class of synthetic dyes, accounting for 60-70% of all dyes utilized in the textile and food industries wikipedia.org. Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide spectrum of vivid colors—primarily reds, oranges, and yellows—that can be achieved by modifying the aromatic rings linked by the azo group wikipedia.orguobasrah.edu.iq. The color itself is determined by the azo bonds and their associated chromophores and auxochromes nih.gov.
The utility of azo dyes extends beyond textiles to the coloring of various materials and coatings. Intermediates chemically similar to "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-", such as 2-Amino-5-nitrophenol, are used in the manufacture of specific azo dyes like C.I. Solvent Red 8 nih.govnih.govwho.int. This particular dye finds application in coloring synthetic resins, lacquers, inks, and wood stains nih.govnih.govwho.int. The solubility and stability of these dyes in organic solvents and polymer matrices make them suitable for these applications, providing durable and vibrant coloration for plastics, coatings, and printing materials wikipedia.orgmohanpolyfab.comgoogle.com.
Azo dyes are systematically categorized based on their chemical structure and application method. The Colour Index (C.I.) system, developed by the Society of Dyers and Colourists, is a primary method for dye classification nih.gov. In this system, azo dyes are assigned numbers in the range of 11,000 to 39,999, corresponding to their specific chemical makeup nih.govresearchgate.net.
Another key classification is based on the number of azo linkages within the molecule wikipedia.orgnih.gov.
Monoazo dyes contain one -N=N- group.
Disazo dyes contain two -N=N- groups wikipedia.orgnih.gov.
Trisazo and polyazo dyes contain three or more azo groups, respectively wikipedia.orgnih.gov.
The fundamental structure of an azo dye consists of one or more azo groups connecting aromatic rings, such as benzene or naphthalene derivatives nih.gov. These aromatic systems are the chromophores, the part of the molecule responsible for absorbing light and thus producing color. The structure also includes auxochromes, which are functional groups like -OH and -NH2 that modify the color and enhance the dye's affinity for the substrate ekb.eg.
| C.I. Classification | Number of Azo Groups | Chemical Class Range |
| Monoazo | One | 11,000 - 19,999 |
| Disazo | Two | 20,000 - 29,999 |
| Trisazo | Three | 30,000 - 34,999 |
| Polyazo | Four or more | 35,000 - 36,999 |
Materials with Nonlinear Optical (NLO) Properties
Azo compounds have garnered significant interest for their substantial nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics researchgate.netresearchgate.net. These properties arise from the molecule's response to intense electromagnetic fields, such as those from a laser, leading to phenomena like self-focusing and optical switching uobasrah.edu.iquobasrah.edu.iq.
The effectiveness of an azo-based NLO material is heavily dependent on its molecular design. A key strategy for enhancing NLO properties involves creating molecules with a distinct electron donor-acceptor (D-π-A) architecture acs.org. This design facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO response.
Key design principles include:
Elongation of π-Conjugation: Extending the system of alternating single and double bonds (the π-conjugated scaffold) allows for greater electron delocalization, which can significantly boost NLO properties acs.org.
Donor-Acceptor Groups: Incorporating strong electron-donating groups (like amino groups) and electron-accepting groups (like nitro groups) at opposite ends of the conjugated system enhances the molecule's hyperpolarizability researchgate.netacs.orgworldscientific.com. The subject compound, "Phenol, 5-amino-2-[(2-nitrophenyl)azo]-," contains both an amino (donor) and a nitro (acceptor) group.
Structural Flexibility and Stability: The combination of an azo group with other structures, like stilbene, can improve both the NLO response and the thermal stability of the material researchgate.net.
The significant NLO response of azo compounds makes them promising candidates for a variety of advanced optoelectronic devices. Their ability to undergo reversible photochemical changes allows for the modulation of material properties with light researchgate.net. Potential applications include:
Optical Switching and Data Storage: The fast optical responsiveness of azo dyes is useful for creating all-optical switches and high-density optical data storage systems researchgate.netuobasrah.edu.iqresearchgate.net.
Dye-Sensitized Solar Cells (DSSCs): Azo dyes can be used as sensitizers on semiconductor surfaces like TiO2 to absorb light and inject electrons, forming the basis of DSSCs acs.org. The performance of these cells is highly dependent on the anchoring group that attaches the dye to the semiconductor surface acs.org.
Photonic and Plasmonic Devices: In polymer matrices, azo compounds are being engineered for use in silicon photonics and plasmonic nano-devices for applications such as electro-optic modulation and sensing researchgate.net.
Corrosion Inhibition Properties of Azo Compounds
Azo compounds have been increasingly recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic and saline environments nih.govacs.org. This application is environmentally significant as it offers an alternative to hazardous inorganic inhibitors like chromates nih.gov.
The inhibition mechanism relies on the adsorption of the azo compound molecules onto the metal surface. This process is facilitated by several structural features:
Heteroatoms: The presence of nitrogen, oxygen, and sulfur atoms with lone pairs of electrons allows for coordination with the metal's d-orbitals nih.govresearchgate.netpeacta.org.
π-Electrons: The π-electrons from the aromatic rings and the azo bridge contribute to the adsorption process nih.govacs.org.
Protective Film: The adsorbed molecules form a protective layer that acts as a barrier, isolating the metal from the corrosive medium and reducing both anodic metal dissolution and cathodic hydrogen evolution reactions nih.govacs.org.
Research has shown that the inhibition efficiency of azo compounds typically increases with their concentration in the corrosive medium nih.govacs.orgpeacta.org. The specific molecular structure, including the type and position of substituent groups, significantly influences the inhibitor's performance acs.org.
Table of Research Findings on Azo Compound Corrosion Inhibition
| Azo Compound Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|---|
| bis[5-(phenylazo)-2-hydroxybenzaldehyde]-4, 4′-diaminophenylmethane (C1) | Mild Steel (XC70) | 1 M HCl in DMSO | 64.37 | 6 × 10⁻⁵ M | nih.govacs.org |
| bis[5-(4-methylphenylazo)-2-hydroxybenzaldehyde]-4,4′-diaminophenylmethane (C2) | Mild Steel (XC70) | 1 M HCl in DMSO | 87.27 | 6 × 10⁻⁵ M | nih.govacs.org |
| bis[5-(4-bromophenylazo)-2-hydroxybenzaldehyde]-4,4′-diaminophenylmethane (C3) | Mild Steel (XC70) | 1 M HCl in DMSO | 55.47 | 6 × 10⁻⁵ M | nih.govacs.org |
| 4-(2-quinolinylazo)-catechol (AZN-1) | Carbon Steel | 3.5% NaCl (CO2 saturated) | 98.3 | 5 × 10⁻⁴ M | nih.govacs.org |
| 4-(4-phenoxyphenylazo)-1-naphthol (AZN-2) | Carbon Steel | 3.5% NaCl (CO2 saturated) | 94.2 | 5 × 10⁻⁴ M | nih.govacs.org |
| 4-(4-pyridylazo)-1-naphthol (AZN-3) | Carbon Steel | 3.5% NaCl (CO2 saturated) | 92.5 | 5 × 10⁻⁴ M | nih.govacs.org |
| 4-(2-pyridylazo)-1-naphthol (AZN-4) | Carbon Steel | 3.5% NaCl (CO2 saturated) | 91.0 | 5 × 10⁻⁴ M | nih.govacs.org |
Adsorption Mechanisms on Metal Surfaces
The utility of azo compounds, such as Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]-, as corrosion inhibitors for metals like mild steel in acidic environments is an area of significant research. peacta.orgnih.govacs.org The protective action of these organic molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. peacta.orgacs.org This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen), π-electrons in the aromatic rings, and the azo linkage (-N=N-). peacta.orgnih.gov
The adsorption process can occur through two primary mechanisms: physisorption and chemisorption. acs.org Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can become protonated, leading to electrostatic attraction or repulsion. Anions in the solution can also adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the cationic inhibitor.
Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. acs.org The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. nih.gov
Studies on various azo dye compounds have demonstrated that their adsorption on metal surfaces often follows the Langmuir adsorption isotherm. peacta.org This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. The degree of surface coverage increases with the concentration of the inhibitor until a full monolayer is formed.
Formation of Protective Films and Inhibitory Efficiency
The adsorption of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- onto a metal surface results in the formation of a thin, protective film that acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. acs.org This barrier film reduces the active surface area available for corrosion and increases the resistance to charge transfer, thereby slowing down the corrosion rate. The effectiveness of this protective film is quantified by the inhibitory efficiency (IE), which is often determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Research on analogous azo dye and aminophenol compounds provides insight into the potential inhibitory efficiency of Phenol, 5-amino-2-[(2-nitrophenyl)azo]-. For instance, studies on similar organic inhibitors have shown that the inhibition efficiency increases with increasing inhibitor concentration. peacta.orgresearchgate.net This is due to greater surface coverage at higher concentrations, leading to a more complete protective film. Temperature also plays a crucial role; typically, inhibition efficiency decreases with increasing temperature, suggesting that the adsorption process is exothermic. peacta.org
Potentiodynamic polarization studies on related azo compounds often indicate that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. peacta.org This is observed as a decrease in both the anodic and cathodic current densities in the presence of the inhibitor.
Below is an interactive data table illustrating the typical relationship between inhibitor concentration and inhibition efficiency for an analogous azo dye corrosion inhibitor on mild steel in an acidic medium.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 15.2 | 0 |
| 1x10⁻⁵ | 5.8 | 61.8 |
| 5x10⁻⁵ | 3.1 | 79.6 |
| 1x10⁻⁴ | 1.9 | 87.5 |
| 5x10⁻⁴ | 0.8 | 94.7 |
Note: This data is representative and based on studies of similar azo dye corrosion inhibitors.
Photoreactive and Photochromic Materials
The azobenzene (B91143) core within Phenol, 5-amino-2-[(2-nitrophenyl)azo]- imparts interesting photoreactive and photochromic properties to the molecule. These properties are centered around the reversible isomerization of the azo group when exposed to light of specific wavelengths.
Photo-Switchable Behavior of Azobenzene Systems
Azobenzene and its derivatives can exist in two isomeric forms: the thermodynamically stable trans isomer and the less stable cis isomer. The trans isomer has a planar structure, while the cis isomer is bent. This structural difference leads to significant changes in the physical and chemical properties of the molecule, including its absorption spectrum, dipole moment, and geometry.
The key feature of azobenzene systems is their ability to undergo reversible isomerization upon irradiation with light. Typically, irradiation with ultraviolet (UV) light (around 365 nm) induces a π-π* transition in the trans isomer, leading to its conversion to the cis form. Conversely, irradiation with visible light (around 440 nm) can drive the n-π* transition in the cis isomer, causing it to revert to the more stable trans form. This back-isomerization can also occur thermally in the dark.
This photo-switching behavior allows for the reversible control of the molecular shape and properties of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- using light as an external stimulus. The presence of the nitro and amino groups on the phenyl rings can influence the absorption spectra and the kinetics of the isomerization process.
Applications in Optical Data Storage and Smart Materials
The photo-switchable nature of azobenzene-containing compounds like Phenol, 5-amino-2-[(2-nitrophenyl)azo]- makes them promising candidates for a range of applications in optical data storage and smart materials.
In optical data storage , the two distinct states of the azobenzene molecule (trans and cis) can be used to represent the "0" and "1" of binary data. Information can be written by using a UV laser to convert specific areas of a material containing the azo dye to the cis state and can be erased by using visible light or heat to revert it to the trans state. This allows for the development of rewritable optical media.
In the realm of smart materials , the light-induced changes in molecular geometry can be harnessed to create materials that respond to light in a controlled manner. When incorporated into polymers or liquid crystals, the isomerization of the azobenzene units can lead to macroscopic changes in the material's shape, alignment, or optical properties. This opens up possibilities for the development of:
Photo-actuators: Materials that can bend, contract, or expand in response to light.
Smart windows: Glazing that can change its transparency or color upon exposure to sunlight.
Light-controlled drug delivery systems: Where the release of a therapeutic agent is triggered by light.
Polymer-Bound Azo Compounds and Polymer Chemistry Applications
The incorporation of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- into polymer structures can lead to the development of functional polymers with tailored properties. The amino and phenol groups on the molecule provide reactive sites for polymerization or for grafting onto existing polymer chains.
By incorporating this azo compound as a pendant group on a polymer backbone, the photochromic properties of the azobenzene unit can be imparted to the bulk material. This can be achieved by first modifying the Phenol, 5-amino-2-[(2-nitrophenyl)azo]- molecule to introduce a polymerizable group (e.g., a vinyl or acrylic group) and then copolymerizing it with other monomers.
Applications for such polymer-bound azo compounds are diverse and leverage the combination of polymer properties with the photo-responsive nature of the azo dye. These include:
Holographic storage: The light-induced changes in the refractive index of azo-containing polymer films can be used to record and store holographic information.
Photo-alignment of liquid crystals: Thin films of azo-polymers can be used to control the alignment of liquid crystal molecules with light, which is a key technology in the manufacturing of liquid crystal displays (LCDs).
Photo-responsive gels: The isomerization of the azo groups within a cross-linked polymer network can lead to changes in the swelling behavior of the gel, allowing for the development of light-controlled valves and artificial muscles.
The synthesis of such functional polymers allows for the creation of robust and processable materials that retain the unique photo-responsive characteristics of the embedded azo dye, paving the way for advanced technological applications.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Highly Substituted Azo-Phenols
The traditional synthesis of azo-phenols, including compounds like Phenol (B47542), 5-amino-2-[(2-nitrophenyl)azo]-, relies on the diazotization of a primary aromatic amine followed by an azo coupling reaction with a phenol. nih.govnih.govresearchgate.net While effective, this method has limitations regarding substrate scope and functional group tolerance. Future research is poised to move beyond these classical methods to create more complex and highly substituted azo-phenols with precisely controlled functionalities.
Promising future directions include:
Catalytic Oxidation and Cross-Coupling: Developing methods for the direct oxidative coupling of substituted anilines and phenols, or the reductive coupling of nitroaromatic compounds, offers a greener and more versatile approach. mdpi.com Metal-organic frameworks (MOFs) and novel metal catalysts are being explored for these transformations, which could yield unsymmetrical azo dyes that are difficult to obtain traditionally. researchgate.net
C-H Bond Functionalization: Strategies involving the direct functionalization of C-H bonds on pre-formed azo-phenol backbones would allow for late-stage modification, enabling the synthesis of diverse compound libraries from a common intermediate. This approach offers high atom economy and regiochemical control. oregonstate.edu
Flow Chemistry and Microwave-Assisted Synthesis: The use of microwave irradiation and continuous flow reactors can significantly shorten reaction times, improve yields, and enhance safety, especially when dealing with unstable diazonium salt intermediates. rsc.org These technologies allow for precise control over reaction parameters, leading to cleaner products and more efficient processes.
Table 1: Comparison of Synthetic Methodologies for Azo-Phenols
| Method | Advantages | Future Research Focus | Key Compound Classes |
|---|---|---|---|
| Traditional Diazotization/Coupling | Well-established, high yield for simple structures. nih.gov | Improving safety with unstable diazonium salts, broadening substrate scope. | Simple Azo Dyes |
| Catalytic Oxidation/Reduction | Greener, uses readily available starting materials (anilines, nitroarenes). mdpi.com | Development of highly active and selective catalysts (e.g., NiCo@N-CNTs). mdpi.com | Symmetrical & Asymmetrical Azo Compounds |
| C-H Functionalization | High atom economy, late-stage diversification. oregonstate.edu | Design of directing groups for precise regioselectivity on the phenol or aryl rings. | Highly Substituted Phenols |
| Microwave/Flow Chemistry | Rapid, efficient, improved safety and control. rsc.org | Integration with in-situ monitoring for process optimization. | Azo-Imidazole Derivatives |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Azo Reactions
Understanding and optimizing the synthesis of azo compounds requires precise monitoring of reaction kinetics and intermediate formation. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ analysis of diazotization and coupling reactions.
Key areas of development include:
Time-Resolved UV-Vis Spectroscopy: This technique can track the rapid formation and consumption of diazonium salts and the appearance of the final azo dye, providing critical kinetic data. acs.orgresearchgate.net Apparatus designed for real-time monitoring can be used to rapidly optimize reaction conditions like current density and reagent loading in electrochemical syntheses. rsc.orgnih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS offers exceptional sensitivity for detecting trace amounts of reactants and products. It can be used for the indirect detection of phenolic compounds through azo coupling reactions, achieving detection limits down to the picomolar or even lower range. mdpi.comresearchgate.net The development of novel SERS substrates and azo-based probes that enhance Raman signals is an active area of research. nih.govnih.gov
Dispersive X-ray Absorption Spectroscopy (XAS): For reactions involving solid-state or nanoparticle catalysts, time-resolved in-situ XAS can provide atom-specific information about the electronic structure and coordination environment of the catalyst, offering unprecedented detail into the reaction mechanism. researchgate.net
Multi-Scale Computational Modeling of Azo Compound Behavior
Computational chemistry is an indispensable tool for predicting the properties and behavior of azo compounds, guiding experimental efforts. Future research will leverage increasingly sophisticated multi-scale modeling approaches to understand these molecules from the quantum to the macroscopic level.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying photoisomerization—the light-induced switching between trans and cis forms—in complex environments like polymers or biological membranes, QM/MM methods are crucial. arxiv.org These models treat the core azo chromophore with high-level quantum mechanics while the surrounding environment is modeled with classical mechanics, providing insight into how intermolecular interactions affect the switching mechanism. arxiv.org
Density Functional Theory (DFT): DFT calculations are routinely used to predict molecular geometry, vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and nonlinear optical (NLO) properties. nih.govresearchgate.netacs.org Future work will focus on developing more accurate functionals to describe the complex electronic states involved in photoexcitation and to better predict the properties of novel, highly substituted azo-phenols. rsc.org
Coarse-Grained Molecular Dynamics (CG-MD): To simulate the large-scale mechanical response of materials containing azo-phenolic compounds, such as light-activated polymers, CG-MD simulations are necessary. These models simplify the atomic representation to study mesoscale phenomena, like phase transitions and shape changes in photoresponsive actuators, which are computationally prohibitive for all-atom simulations. acs.org
Integration of Azo-Phenolic Compounds into Hybrid Materials
The unique photoresponsive and electronic properties of azo-phenols make them ideal candidates for integration into advanced hybrid materials. The future in this area lies in creating multifunctional systems where the azo-phenolic component imparts specific, switchable functionalities.
Photoresponsive Polymers and Hydrogels: Covalently incorporating azo-phenols into polymer networks allows for the creation of materials that can change their shape, phase, or surface properties in response to light. nih.govyoutube.com Future research will focus on designing systems where the trans-cis isomerization of the azo unit triggers significant macroscopic changes, such as a shift in the glass transition temperature (Tg) or reversible dissolution, for applications in soft robotics, actuators, and recyclable materials. youtube.comfrontiersin.org
Metal-Organic Frameworks (MOFs): Integrating azo-phenolic ligands into MOFs can create "smart" porous materials. These hybrid materials could be used for light-controlled gas storage and release, catalysis, or as sensors, where the isomerization of the azo unit modulates the pore environment.
Nonlinear Optical (NLO) Materials: Azo compounds with strong electron donor and acceptor groups, like the amino and nitro groups in Phenol, 5-amino-2-[(2-nitrophenyl)azo]-, are known to exhibit significant NLO properties. bohrium.com Embedding these dyes in polymer matrices (guest-host systems) or covalently attaching them to polymer backbones is a key strategy for creating materials for optical computing, data storage, and all-optical switching. uobasrah.edu.iqresearchgate.net
Table 2: Examples of Azo-Phenolic Hybrid Materials and Future Directions
| Hybrid Material Type | Functionality | Future Research Focus | Potential Application |
|---|---|---|---|
| Azo-Polymers | Photo-actuation, switchable Tg. youtube.com | Enhancing mechanical response, achieving faster switching times. | Soft Robotics, Smart Adhesives |
| Azo-Hydrogels | Light-induced sol-gel transition. nih.gov | Improving biocompatibility, tuning response to specific wavelengths. | Drug Delivery, Tissue Engineering |
| Guest-Host NLO Polymers | Second- or third-order nonlinear optical response. bohrium.com | Increasing chromophore loading without aggregation, enhancing thermal stability. | Electro-optic Modulators |
| Azo-MOFs | Switchable porosity, selective guest uptake. | Designing frameworks with optimal pore geometry for isomerization. | Controlled Gas Separation |
Exploration of New Industrial and Technological Applications
While azo compounds are staples of the dye industry, future research aims to harness their unique properties for high-tech applications far beyond coloration. The ability to undergo reversible isomerization makes them prime candidates for molecular switches.
Optical Data Storage: The two stable states of azobenzene (B91143) derivatives (trans and cis) can represent the "0" and "1" of a binary system. Research into using thin films of azo-polymers for holographic data storage and other optical recording applications is ongoing. researchgate.net The goal is to develop materials with high diffraction efficiency, thermal stability, and long-term readability.
Molecular Switches and Photopharmacology: The structural change induced by light can be used to control biological activity. "Photostatins," for example, are molecules where an azobenzene unit is incorporated into a drug's structure, allowing its therapeutic effect to be turned on and off with light. digitellinc.com Azo-phenolic compounds could be designed as photoswitchable enzyme inhibitors, receptor ligands, or antibiotics.
Sensors and Chromogenic Probes: The color of azo compounds is highly sensitive to their chemical environment (e.g., pH, metal ions). This property can be exploited to develop highly sensitive and selective colorimetric sensors for environmental monitoring or clinical diagnostics. nih.govnih.govuminho.pt
Nonlinear Optics: Materials containing oriented azo-phenolic chromophores are being investigated for applications in photonics, such as frequency doubling and all-optical switching, which are essential for the development of next-generation optical communication and computing technologies. uobasrah.edu.iqacs.org
Q & A
Basic Research Question
- UV-Vis : Identify λₘₐₓ (~450–550 nm) for the azo chromophore; shifts indicate protonation or metal coordination.
- FTIR : Confirm N=N stretching (~1450–1600 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹).
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., coupling patterns for nitro and amino groups). Note: Solubility in DMSO-d₆ or CDCl₃ may require heating .
How can tautomeric equilibria (azo vs. hydrazone forms) be resolved spectroscopically?
Advanced Research Question
Tautomerism complicates NMR interpretation:
- Variable temperature NMR : Observe signal splitting or coalescence to infer dynamic equilibria.
- pH-dependent UV-Vis : Hydrazone forms exhibit bathochromic shifts in acidic media.
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, though challenging due to compound photosensitivity .
What metal ions form stable complexes with this ligand, and what stoichiometries are observed?
Basic Research Question
Commonly studied ions: Co²⁺, Ni²⁺, Cu²⁺.
- Stoichiometry : Determined via Job’s method. For Co²⁺ and Ni²⁺, 2:1 (ligand:metal) complexes dominate; Cu²⁺ forms 1:1 complexes due to Jahn-Teller distortion.
- Characterization : Use molar conductivity (non-electrolytic behavior) and magnetic susceptibility (paramagnetic for transition metals) .
How do computational methods predict metal-ligand binding sites?
Advanced Research Question
- DFT calculations : Optimize geometry to identify preferential binding at the azo (-N=N-) and phenolic oxygen sites.
- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., nitro and amino groups) as nucleophilic sites for metal coordination.
- Correlation with experimental data : Compare computed stability constants (log β) with those derived from pH-metric titrations .
What structural features influence the photophysical properties of this compound?
Advanced Research Question
- Electron-withdrawing groups (e.g., -NO₂): Stabilize the π* orbital, red-shifting λₘₐₓ.
- Solvent effects : Polar solvents stabilize charge-transfer transitions, altering molar absorptivity (ε).
- Aggregation : At high concentrations, H-aggregation reduces absorbance intensity. Monitor via concentration-dependent UV-Vis studies .
How do kinetic studies inform the stability of metal complexes?
Advanced Research Question
- First-order kinetics : Observed for complex decomposition (e.g., half-life ~2–4 hours at 25°C).
- Activation energy (Eₐ) : Derived from Arrhenius plots (ln k vs. 1/T) using data from variable-temperature UV-Vis.
- Mechanism : Dissociation likely proceeds via ligand substitution, influenced by solvent polarity .
How are thermodynamic parameters (ΔG, ΔH, ΔS) calculated for complexation?
Advanced Research Question
- Van’t Hoff analysis : Plot ln K vs. 1/T (from stability constants at 10–40°C) to derive ΔH (slope) and ΔS (intercept).
- Typical values : ΔH ≈ -50 to -80 kJ/mol (exothermic), ΔS > 0 (entropy-driven due to solvent reorganization). Negative ΔG confirms spontaneity .
How can biological activity assays be designed to evaluate antimicrobial properties?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
